molecular formula C15H13FO4 B6364984 2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid CAS No. 1178399-77-3

2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6364984
CAS No.: 1178399-77-3
M. Wt: 276.26 g/mol
InChI Key: HVTWBHFWMZPGCO-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a 2,4-dimethoxyphenyl group and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenylacetic acid
  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

2-(2,4-Dimethoxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both methoxy groups and a fluorine atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-11(14(8-10)20-2)13-7-9(16)3-5-12(13)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTWBHFWMZPGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681264
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178399-77-3
Record name 5-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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